VIP (モルモット)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

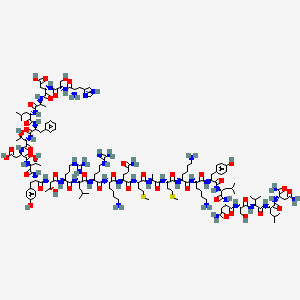

血管活性腸管ペプチド (VIP) は、広範囲の生物学的効果を持つ神経ペプチドです。これは、セクレチン/グルカゴンスーパーファミリーに属する、28アミノ酸のペプチドホルモンです。VIPは1970年にブタの十二指腸から初めて単離され、血管拡張効果で知られています。 進化的に保存されており、モルモットを含むさまざまな種に見られます .

科学的研究の応用

VIP has numerous scientific research applications across various fields:

Chemistry: VIP is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: VIP plays a role in neuronal signaling and is used to study neuropeptide functions in various biological systems.

Medicine: VIP has potential therapeutic applications in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) due to its anti-inflammatory and bronchodilatory effects.

Industry: VIP is used in the development of diagnostic assays and as a research tool in drug discovery

作用機序

VIPは、VPAC1およびVPAC2として知られる特定の受容体に結合することにより、その効果を発揮します。これらの受容体は、アデニル酸シクラーゼを活性化し、サイクリックAMP (cAMP) レベルの増加につながる、Gタンパク質共役受容体 (GPCR) です。 cAMPレベルの上昇は、血管拡張、平滑筋弛緩、免疫応答の調節など、さまざまな生理学的反応をもたらします .

生化学分析

Biochemical Properties

VIP in guinea pigs interacts with various enzymes, proteins, and other biomolecules. It has been characterized by radioreceptor binding of 125I-labeled VIP (human/rat/porcine), and cyclic AMP (cAMP) formation . These interactions play a crucial role in the biochemical reactions involving VIP .

Cellular Effects

VIP influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . VIP’s influence on these cellular processes underscores its importance in the biochemical reactions within guinea pigs .

Molecular Mechanism

At the molecular level, VIP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of VIP involves its interaction with both PAC1 and VPAC receptors .

準備方法

合成経路と反応条件

VIPの合成には、ペプチド合成の一般的な方法である固相ペプチド合成 (SPPS) が用いられます。このプロセスには、固体樹脂に固定された成長するペプチド鎖に保護されたアミノ酸を順次付加することが含まれます。反応条件は一般に、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を使用して、ペプチド結合形成を促進します。 ペプチド鎖の組み立て後、ペプチドはトリフルオロ酢酸 (TFA) を使用して樹脂から切り離され、脱保護されます .

工業生産方法

VIPの工業生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、複数のペプチド配列を同時に処理できる自動ペプチド合成機が用いられます。 高性能液体クロマトグラフィー (HPLC) の使用は、合成されたペプチドを精製し、目的の純度レベルを達成するために不可欠です .

化学反応解析

反応の種類

VIPは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、特定の研究用途に合わせてペプチドを改変するために不可欠です。

一般的な試薬と条件

酸化: VIPは、過酸化水素 (H2O2) などの試薬を使用して、穏やかな条件下で酸化することができます。

還元: VIPの還元は、ジチオスレイトール (DTT) などの還元剤を使用して達成できます。

形成される主要な生成物

これらの反応から生成される主要な生成物には、生物学的活性が変化したVIPの改変バージョンが含まれます。 これらの改変は、ペプチドの構造活性相関を研究するために不可欠です .

科学研究への応用

VIPは、さまざまな分野で数多くの科学研究への応用があります。

化学: VIPは、ペプチド合成および改変技術の研究のためのモデルペプチドとして使用されます。

生物学: VIPは、神経伝達における役割を果たし、さまざまな生物学的システムにおける神経ペプチドの機能を研究するために使用されます。

医学: VIPは、抗炎症作用と気管支拡張作用があるため、喘息、慢性閉塞性肺疾患 (COPD)、炎症性腸疾患 (IBD) などの疾患の治療に潜在的な治療的応用があります。

化学反応の分析

Types of Reactions

VIP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions

Oxidation: VIP can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.

Reduction: Reduction of VIP can be achieved using reducing agents like dithiothreitol (DTT).

Substitution: Substitution reactions involve the replacement of specific amino acids in the peptide sequence using site-directed mutagenesis.

Major Products Formed

The major products formed from these reactions include modified versions of VIP with altered biological activities. These modifications are crucial for studying the structure-activity relationships of the peptide .

類似化合物との比較

類似化合物

セクレチン: VIPと類似したペプチドホルモンで、膵臓の水の恒常性と分泌の調節に関与しています。

グルカゴン: グルコース代謝における役割を果たす別のペプチドホルモンです。

下垂体アデニル酸シクラーゼ活性化ポリペプチド (PACAP): VIPと類似の機能を持つ神経ペプチドですが、生物学的活性の範囲が広く、多岐にわたります

VIPの独自性

VIPは、強力な血管拡張効果と、免疫応答や平滑筋弛緩などのさまざまな生理学的プロセスを調節する能力により、独特です。 VPAC1およびVPAC2受容体への特異的な結合により、他の類似したペプチドとは区別されます .

特性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBLTCXYMBLJU-SDELKSRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H239N43O42S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)